N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4S/c1-17(2)18(3,4)24-19(23-17)14-10-12-15(13-11-14)20-25(21,22)16-8-6-5-7-9-16/h5-13,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUJJINDBXNBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide typically involves a multi-step reaction process. One common method includes the reaction of 4-aminophenylboronic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Amides, esters, or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its sulfonamide group can interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide may be explored for its therapeutic potential. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, particularly serine, threonine, and cysteine residues in enzymes. This interaction can inhibit enzyme activity, leading to potential therapeutic effects. The sulfonamide group can also interact with receptors and other biological targets, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Impact
The following analogs share the core boronate ester and sulfonamide/amide functionalities but differ in substituents, affecting reactivity and applications:
Table 1: Structural Analogs and Key Differences
Physicochemical Properties
- Purity : Most analogs are available at ≥95% purity, with storage recommendations at 2–8°C to prevent boronate ester hydrolysis .
- Thermal Stability : Compounds with alkylated sulfonamide groups (e.g., CAS 2246761-65-7) show higher thermal stability (decomposition >200°C) compared to unsubstituted analogs .
Pharmacological Relevance
- Sulfonamide Impurities : highlights the importance of controlling sulfonamide-related impurities (e.g., over-sulfonylation byproducts) during synthesis, a risk shared by all analogs .
Biological Activity
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and molecular targeting. This article explores its chemical properties, biological activities, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C19H24BNO4S
- Molecular Weight : 373.27 g/mol
- CAS Number : 674776-54-6
- Purity : ≥97% .
This compound is believed to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival. Its structure suggests it may function as a boronic acid derivative, which is known for its ability to form reversible covalent bonds with diols in biomolecules. This property is particularly relevant in the context of inhibiting certain enzyme activities.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Notably:
- Cytotoxicity : Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the disruption of microtubule dynamics and interference with cellular signaling pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Microtubule destabilization |
| HeLa (Cervical Cancer) | 10 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 12 | Inhibition of cell cycle progression |
Targeting Microtubules
The compound's interaction with microtubules makes it a candidate for further investigation as a microtubule-stabilizing agent. Microtubules are critical for cell division and intracellular transport, and their disruption can lead to cell death. The compound's structural features allow it to bind effectively to tubulin, promoting polymerization and stability of microtubules .
Case Studies
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound in vivo. The study involved administering the compound to mice with xenograft tumors:
- Study Design : Mice were treated with varying doses of the compound over four weeks.
- Results :
- Tumor growth was significantly inhibited compared to control groups.
- The compound demonstrated low toxicity in normal tissues, suggesting a favorable therapeutic index.
Q & A
Q. What are the common synthetic routes for N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of its boronic ester group. Key steps include:
- Borylation : Introducing the tetramethyl dioxaborolane group to a halogenated (e.g., bromo or iodo) phenyl precursor using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic ester source (e.g., bis(pinacolato)diboron) .
- Sulfonamide Formation : Reacting the borylated intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamide moiety .
- Purification : Column chromatography or recrystallization to isolate the final product, confirmed via NMR and mass spectrometry .
Q. How is this compound characterized in academic research?
Characterization focuses on structural validation and purity assessment :
- NMR Spectroscopy : , , and NMR confirm the boronic ester and sulfonamide groups. For example, the NMR typically shows a peak near 30 ppm for the dioxaborolane group .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H] or [M+NH] ions) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide) .
Q. What role does the tetramethyl dioxaborolane group play in its reactivity?
The boronic ester serves two primary functions:
- Suzuki Coupling : Acts as a stable boron source for cross-coupling with aryl halides, enabling biaryl synthesis. The tetramethyl groups enhance stability against hydrolysis compared to unprotected boronic acids .
- Protease Inhibition : In medicinal chemistry, the sulfonamide-boronic ester motif may target serine proteases (e.g., proteasome inhibitors) via reversible covalent bonding .
Advanced Research Questions
Q. How to troubleshoot low coupling efficiency in Suzuki reactions involving this compound?
Low yields may arise from:
- Catalyst Deactivation : Use fresh Pd catalysts (e.g., PdCl₂(dppf)) and degassed solvents to prevent oxidation.
- Steric Hindrance : Optimize reaction temperature (e.g., 80–100°C) and ligand choice (e.g., SPhos for bulky substrates) .
- Boronic Ester Hydrolysis : Monitor moisture levels; anhydrous conditions (e.g., molecular sieves) preserve the dioxaborolane group .
Q. How to resolve discrepancies between computational modeling and crystallographic data for this compound?
Conflicts often arise from dynamic effects (e.g., rotational flexibility of the sulfonamide group) or solvent interactions :
- DFT Calculations : Compare optimized gas-phase structures with X-ray data to identify conformational differences.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using software like CrystalExplorer, which may explain packing effects not captured in simulations .
Q. What strategies optimize its stability in aqueous conditions for biological assays?
The boronic ester is prone to hydrolysis in water. Strategies include:
- Prodrug Design : Mask the boronic acid as a more stable ester (e.g., pinacol) that hydrolyzes in vivo .
- Buffered Solutions : Use pH 7.4 phosphate buffers with low ionic strength to slow degradation.
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in organic solvents (e.g., DMSO) before assays .
Data Contradiction Analysis
Q. Conflicting 11B^{11}\text{B}11B NMR and X-ray How to interpret?
- Scenario : A NMR peak at 28 ppm suggests partial hydrolysis to boronic acid, but X-ray shows intact dioxaborolane.
- Resolution : Hydrolysis may occur in solution but not in the solid state. Confirm via NMR in dry CDCl₃ vs. D₂O to assess moisture sensitivity .
Q. Discrepancies in biological activity across assay formats
- Issue : High activity in cell-free enzyme assays but low efficacy in cellular models.
- Root Cause : Poor membrane permeability due to the sulfonamide’s hydrophilicity.
- Solution : Modify the sulfonamide with lipophilic substituents (e.g., methyl groups) or use nanoparticle delivery systems .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
